molecular formula C6H12O2Si B13701309 Silane, diethenyldimethoxy- CAS No. 129762-81-8

Silane, diethenyldimethoxy-

Cat. No.: B13701309
CAS No.: 129762-81-8
M. Wt: 144.24 g/mol
InChI Key: ZPECUSGQPIKHLT-UHFFFAOYSA-N
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Description

Silane, diethenyldimethoxy- is an organosilicon compound with the molecular formula C6H12O2Si. It is a derivative of silane, where two ethylene groups and two methoxy groups are bonded to the silicon atom. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, diethenyldimethoxy- can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with methoxysilanes. The reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl ether.

Industrial Production Methods

In industrial settings, the production of silane, diethenyldimethoxy- often involves the reaction of vinyl ethers with methoxysilanes under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, diethenyldimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Silanes with new functional groups, such as amino or hydroxyl groups.

Scientific Research Applications

Silane, diethenyldimethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used to modify surfaces for biological assays and to create biocompatible materials.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: Silane, diethenyldimethoxy- is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism by which silane, diethenyldimethoxy- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of ethylene and methoxy groups enhances its reactivity and versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    Silane, diethoxydimethyl-: Similar in structure but with ethoxy groups instead of methoxy groups.

    Dimethyldiethoxysilane: Contains two ethoxy groups and two methyl groups bonded to silicon.

    Trimethoxysilane: Contains three methoxy groups bonded to silicon.

Uniqueness

Silane, diethenyldimethoxy- is unique due to the presence of both ethylene and methoxy groups, which provide a balance of reactivity and stability. This combination allows it to be used in a variety of applications, from surface modification to the synthesis of complex organosilicon compounds.

Properties

CAS No.

129762-81-8

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

bis(ethenyl)-dimethoxysilane

InChI

InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3

InChI Key

ZPECUSGQPIKHLT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C)(C=C)OC

Origin of Product

United States

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